molecular formula C16H16N4O B2401650 N-(1-cyanocyclopropyl)-2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide CAS No. 1423758-24-0

N-(1-cyanocyclopropyl)-2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide

Cat. No.: B2401650
CAS No.: 1423758-24-0
M. Wt: 280.331
InChI Key: DWBHMYQURFWQER-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopropyl)-2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Cyanocyclopropyl Group: The cyanocyclopropyl group can be introduced through nucleophilic substitution reactions involving cyanide sources like sodium cyanide or potassium cyanide.

    Final Coupling Reaction: The final step involves coupling the benzodiazole core with the cyanocyclopropyl group using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopropyl)-2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopropyl)-2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopropyl)-2-(2-phenyl-1H-1,3-benzodiazol-1-yl)acetamide
  • N-(1-cyanocyclopropyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide

Uniqueness

N-(1-cyanocyclopropyl)-2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide is unique due to the presence of both cyanocyclopropyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. These structural features could influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-(2-cyclopropylbenzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-10-16(7-8-16)19-14(21)9-20-13-4-2-1-3-12(13)18-15(20)11-5-6-11/h1-4,11H,5-9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBHMYQURFWQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CC(=O)NC4(CC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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